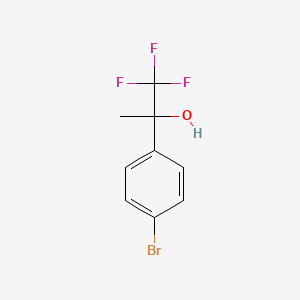

2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol

Übersicht

Beschreibung

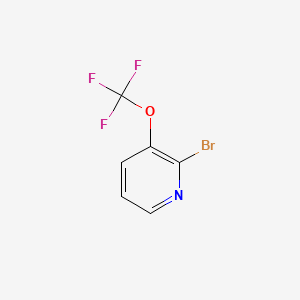

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It may also include alternative synthesis routes if they exist.Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass Spectrometry) to elucidate the structure of the compound. X-ray crystallography might also be used if the compound forms crystals.Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis

This would include the study of the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity/basicity, reactivity, etc.Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiproliferative Agents

- Scientific Field : Pharmacology and Oncology .

- Summary of Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which contains a 4-bromophenyl group, has been studied for its antimicrobial and anticancer properties .

- Methods of Application : The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for in vitro antimicrobial activity against bacterial and fungal species using the turbidimetric method, and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results or Outcomes : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were the most active ones against the breast cancer cell line .

Suzuki-Miyaura Cross Coupling Reaction

- Scientific Field : Organic Chemistry .

- Summary of Application : 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a compound similar to the one you mentioned, is used in the Suzuki-Miyaura cross-coupling reaction .

- Methods of Application : The compound is used as a reagent in the reaction, which is a type of palladium-catalyzed cross coupling reaction .

- Results or Outcomes : The reaction is used to synthesize biaryl compounds, which have various applications in the pharmaceutical industry .

Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

- Scientific Field : Organic Chemistry .

- Summary of Application : 4-Bromophenethyl alcohol, a compound similar to the one you mentioned, was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

- Methods of Application : The compound is used as a reagent in the reaction .

- Results or Outcomes : The reaction resulted in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

Synthesis of Pyrimidine Ring

- Scientific Field : Organic Chemistry .

- Summary of Application : A compound similar to the one you mentioned was used in a reaction sequence to synthesize a pyrimidine ring .

- Methods of Application : The compound is used as a reagent in the reaction .

- Results or Outcomes : The reaction resulted in the synthesis of a pyrimidine ring .

Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

- Scientific Field : Medicinal Chemistry .

- Summary of Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which contains a 4-bromophenyl group, has been synthesized and studied for its antimicrobial and anticancer properties .

- Methods of Application : The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for their in vitro antimicrobial activity against bacterial and fungal species using the turbidimetric method, and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results or Outcomes : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .

Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

- Scientific Field : Organic Chemistry .

- Summary of Application : 4-Bromophenethyl alcohol, a compound similar to the one you mentioned, was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

- Methods of Application : The compound is used as a reagent in the reaction .

- Results or Outcomes : The reaction resulted in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, etc.

Zukünftige Richtungen

This would involve a discussion of potential future research directions, such as new synthetic routes, new reactions, potential applications, etc.

Please consult with a chemistry professional or refer to relevant scientific literature for specific information about your compound. If you have any other questions or need further clarification, feel free to ask!

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-8(14,9(11,12)13)6-2-4-7(10)5-3-6/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLWJQBJGOXGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol | |

CAS RN |

122243-28-1 | |

| Record name | 2-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B599167.png)

![3,9-Diazabicyclo[4.2.1]nonan-4-one](/img/structure/B599179.png)